N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethyl, methoxy, and methyl groups through various substitution reactions. The final step involves the acylation of the intermediate compound with 2,4-dimethoxyphenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
2-(3-METHYL-BENZO[1,4]DIOXIN-2-YL)-PYRIDINE: Shares a similar pyridine structure.
Benzene, toluene, ethylbenzene, xylene: Common aromatic compounds with similar functional groups.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its specific combination of functional groups and the pyrido[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H24N4O6 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C21H24N4O6/c1-6-12-10-22-19-17(18(12)31-5)20(27)25(21(28)24(19)2)11-16(26)23-14-8-7-13(29-3)9-15(14)30-4/h7-10H,6,11H2,1-5H3,(H,23,26) |
InChI Key |
UJLDJPAUUPYRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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